2-Methoxy-6-(tributylstannyl)pyrazine
Overview
Description
2-Methoxy-6-(tributylstannyl)pyrazine is an organotin compound with the molecular formula C17H32N2OSn and a molecular weight of 399.16 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Methoxy-6-(tributylstannyl)pyrazine typically involves the reaction of 2-methoxypyrazine with tributyltin chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
2-Methoxy-6-(tributylstannyl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the tributyltin group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: It can also undergo coupling reactions, particularly in the presence of palladium catalysts, to form carbon-carbon bonds.
Scientific Research Applications
2-Methoxy-6-(tributylstannyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is used in the study of biological systems, where it can act as a probe or a precursor for the synthesis of biologically active molecules.
Medicine: Research involving this compound includes the development of new pharmaceuticals and the study of drug interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(tributylstannyl)pyrazine involves its ability to participate in various chemical reactions due to the presence of the tributyltin group. This group can be easily replaced or modified, allowing the compound to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
2-Methoxy-6-(tributylstannyl)pyrazine can be compared with other organotin compounds, such as:
2-Methoxy-6-(tributylstannyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Chloro-6-(tributylstannyl)pyridine: Contains a chlorine atom instead of a methoxy group.
2-Bromo-6-(tributylstannyl)pyridine: Contains a bromine atom instead of a methoxy group.
These compounds share similar reactivity due to the presence of the tributyltin group but differ in their specific chemical properties and applications.
Properties
IUPAC Name |
tributyl-(6-methoxypyrazin-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-4-6-2-3-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRXJELRWGUPKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CN=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586022 | |
Record name | 2-Methoxy-6-(tributylstannyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105511-66-7 | |
Record name | 2-Methoxy-6-(tributylstannyl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105511-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-6-(tributylstannyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-6-(tributylstannyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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